REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].ON=[CH:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([CH3:20])[CH3:19])=[O:10]>>[CH:18]([C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[NH:11][C:9](=[O:10])[C:8]2=[O:2])([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=CC(=O)NC1=C(C=CC=C1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition it
|
Type
|
ADDITION
|
Details
|
, then poured into ice
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying under vacuum over P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC=C2C(C(NC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.974 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |